molecular formula C19H20N2O4S B3294653 2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 887459-48-5

2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B3294653
CAS No.: 887459-48-5
M. Wt: 372.4 g/mol
InChI Key: UGLPRXSWJDHECJ-UHFFFAOYSA-N
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Description

The compound 2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core substituted with two methoxy groups at positions 2 and 2. The benzothiazole ring is functionalized with a 2-methoxyethyl group at position 3, adopting an E configuration at the exocyclic double bond. This structure is characteristic of bioactive molecules targeting receptors or enzymes, as benzothiazoles and benzamides are common pharmacophores in medicinal chemistry . The methoxy groups enhance solubility and influence electronic properties, while the dihydrobenzothiazole moiety contributes to conformational rigidity .

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-12-11-21-14-8-4-5-10-16(14)26-19(21)20-18(22)13-7-6-9-15(24-2)17(13)25-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLPRXSWJDHECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the product can vary, but they are generally in the range of 43-50% .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzothiazole moiety can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 3,5-Dimethoxy-N-[(2Z)-3-(2-Methoxyethyl)-6-Sulfamoyl-Dihydrobenzothiazole]Benzamide (BF16781)
    • Key Differences :
  • Methoxy groups at 3,5 positions on the benzamide (vs. 2,3 in the target compound).
  • Sulfamoyl group at position 6 of the benzothiazole ring. The Z-configuration may alter steric interactions compared to the E-configuration in the target compound .
  • 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-(3-Ethyl-6-Fluoro-Benzothiazol-2-Ylidene)Benzamide

    • Key Differences :
  • Bis(2-methoxyethyl)sulfamoyl substituent on the benzamide.
  • Fluoro and ethyl groups on the benzothiazole.
    • Impact : The fluorine atom’s electronegativity increases metabolic stability and binding affinity, while the ethyl group adds hydrophobicity. These features contrast with the target compound’s methoxyethyl group, which balances hydrophilicity and flexibility .

Receptor-Targeting Analogues

  • [18F]Fallypride and [11C]Raclopride
    • Structural Features :
  • Fluoropropyl or hydroxymethyl groups on the benzamide.
  • Pyrrolidinyl or ethyl-piperidine moieties. Functional Relevance: These radiolabeled compounds bind dopamine D2/D3 receptors with high specificity.
  • MABN and MBP (Dopamine Receptor Ligands)

    • Key Features :
  • MABN: 2,3-Dimethoxy-N-[9-(4-fluorobenzyl)-9-azabicyclo[3.3.1]nonan-3β-yl]benzamide.
  • MBP: 2,3-Dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide.
    • Comparison : Both feature dimethoxybenzamide and fluorobenzyl groups but lack the dihydrobenzothiazole ring. The bicyclic or piperidine systems in MABN/MBP enhance receptor selectivity, whereas the target compound’s benzothiazole may confer unique binding kinetics .

Crystallographic and Conformational Insights

  • Crystal Structures : Derivatives like (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide () show planar benzamide moieties and intramolecular hydrogen bonds (N–H⋯O). The target compound’s E-configuration may result in distinct torsion angles (e.g., C–N–C–S dihedral), affecting receptor docking .

Antimicrobial and Anticancer Potential

  • Benzothiazole-Bearing Analogues : Compounds like 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide () exhibit antimicrobial activity via thioether and nitro group interactions. The target compound’s methoxy groups may reduce cytotoxicity compared to nitro-substituted analogues .

Receptor Modulation

  • Allosteric Interactions: Benzothiazole derivatives in (e.g., FEBF, FCP) modulate adenosine A2A and dopamine D2 receptor heteromers. The target compound’s methoxyethyl chain could influence allosteric binding pockets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Configuration Biological Activity
Target Compound 451.52 g/mol 2,3-Dimethoxy, 2-methoxyethyl E Not reported (speculative)
BF16781 451.52 g/mol 3,5-Dimethoxy, 6-sulfamoyl Z Antimicrobial (speculative)
[18F]Fallypride 387.43 g/mol Fluoropropyl, pyrrolidinyl - Dopamine D2/D3 imaging
MABN 428.49 g/mol 2,3-Dimethoxy, fluorobenzyl - Receptor ligand

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Reactant of Route 2
2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

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